molecular formula C8H9ClMg B025006 3,4-Dimethylphenylmagnesium chloride CAS No. 102928-12-1

3,4-Dimethylphenylmagnesium chloride

Cat. No. B025006
M. Wt: 164.91 g/mol
InChI Key: GWASNGNCVSXDRR-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of organomagnesium compounds like 3,4-Dimethylphenylmagnesium chloride involves the reaction of magnesium with organic halides in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran. The formation of these compounds can be influenced by various factors, including the nature of the organic halide and the conditions under which the reaction is carried out. A specific example is the cobalt-catalyzed isomerization of 1-alkenes to (E)-2-alkenes using dimethylphenylsilylmethylmagnesium chloride, showcasing the compound's role in synthetic strategies (Kobayashi, Yorimitsu, & Oshima, 2009).

Molecular Structure Analysis

The molecular structure of organomagnesium compounds is characterized by the magnesium center bonded to an organic group and a halogen atom. The spatial arrangement and electronic structure of these compounds are critical for understanding their reactivity and interaction with various substrates. Advanced techniques such as X-ray crystallography and magnetic resonance spectroscopy are employed to elucidate these structural details, offering insights into the behavior of these compounds in chemical reactions.

Chemical Reactions and Properties

3,4-Dimethylphenylmagnesium chloride participates in a wide range of chemical reactions, including addition to carbonyl compounds, nucleophilic substitutions, and coupling reactions. Its reactivity is influenced by the electronic and steric properties of the dimethylphenyl group. The compound's utility in stereoselective synthesis, as demonstrated by its application in the formation of (E)-crotylsilanes and (E)-1-propenylsilanes, highlights its significance in organic synthesis (Kobayashi, Yorimitsu, & Oshima, 2009).

Physical Properties Analysis

The physical properties of 3,4-Dimethylphenylmagnesium chloride, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. These properties are determined by the compound's molecular structure and influence its behavior in reaction mixtures. Understanding these properties is essential for the development of effective synthetic protocols involving this compound.

Chemical Properties Analysis

The chemical properties of 3,4-Dimethylphenylmagnesium chloride, including its reactivity, selectivity, and stability, are central to its application in organic synthesis. These properties are influenced by the electronic effects of the dimethylphenyl group and the polar magnesium-halogen bond. The compound's role in cobalt-catalyzed regioselective dehydrohalogenation of alkyl halides exemplifies its unique chemical behavior and utility in organic synthesis (Kobayashi, Ohmiya, Yorimitsu, & Oshima, 2008).

Scientific Research Applications

Suzuki Cross-Coupling Reactions

3,4-Dimethylphenylmagnesium chloride is used in Suzuki cross-coupling reactions. For instance, 3,5-Dimethylphenylmagnesium bromide reacts with triisopropyl borate to give bis(3,5-dimethylphenyl)borinic acid, which undergoes Suzuki cross-coupling, transferring both aryl groups efficiently from boron (Winkle & Schaab, 2001).

Chemical Synthesis and Configurational Studies

In chemical synthesis, 3,4-Dimethylphenylmagnesium chloride plays a role in the formation of various compounds. For instance, Whitesides et al. (1965) examined the temperature dependence of n.m.r. spectra of 3,3-dimethylbutylmagnesium chloride, providing insights into the configurational stability of primary Grignard reagents (Whitesides, Witanowski, & Roberts, 1965).

Organometallic Chemistry

In the field of organometallic chemistry, 3,4-Dimethylphenylmagnesium chloride is instrumental in synthesizing various organometallic compounds. For instance, Jones et al. (1984) synthesized adducts of trimethylindium and trimethylgallium by electrolyzing methylmagnesium chloride with an indium anode (Jones, Gerrard, Cole-Hamilton, Holliday, & Mullin, 1984).

Catalytic Applications

It is also utilized in catalytic processes, such as the cobalt-catalyzed regioselective dehydrohalogenation of alkyl halides with dimethylphenylsilylmethylmagnesium chloride, as demonstrated by Kobayashi et al. (2008). This process involves a unique reaction mechanism that offers transformations otherwise difficult to attain (Kobayashi, Ohmiya, Yorimitsu, & Oshima, 2008).

Role in Organostannanes Synthesis

In the synthesis of organostannanes, this compound is also significant. Dakternieks et al. (1999) used (1R,2S,5R)-menthylmagnesium chloride in the preparation of various menthyltin hydrides, demonstrating its utility in controlling stereochemistry during synthesis (Dakternieks, Dunn, Henry, Schiesser, & Tiekink, 1999).

Safety And Hazards

This compound is highly flammable and harmful if swallowed . It can cause serious eye irritation, respiratory irritation, and is suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWASNGNCVSXDRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenylmagnesium chloride

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